molecular formula C34H27P B12516822 Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane CAS No. 685527-95-1

Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane

Cat. No.: B12516822
CAS No.: 685527-95-1
M. Wt: 466.5 g/mol
InChI Key: FNMBRFMDRGEMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple phenyl groups attached to a butadiene backbone, with a phosphane group adding to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane typically involves multi-step organic reactions. One common method includes the reaction of triphenylphosphine with a suitable butadiene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the phosphane group to phosphine, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and the development of new materials.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane exerts its effects involves interactions with molecular targets, such as metal ions in coordination complexes. The phosphane group can donate electron density to metal centers, facilitating various catalytic processes. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphane compound with three phenyl groups, commonly used in organic synthesis and catalysis.

    Tetraphenylphosphonium: A related compound with four phenyl groups, known for its stability and use in material science.

Uniqueness

Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane stands out due to its extended conjugated system and multiple phenyl groups, which enhance its reactivity and potential applications. Its unique structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

685527-95-1

Molecular Formula

C34H27P

Molecular Weight

466.5 g/mol

IUPAC Name

diphenyl(2,3,4-triphenylbuta-1,3-dienyl)phosphane

InChI

InChI=1S/C34H27P/c1-6-16-28(17-7-1)26-33(29-18-8-2-9-19-29)34(30-20-10-3-11-21-30)27-35(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27H

InChI Key

FNMBRFMDRGEMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.